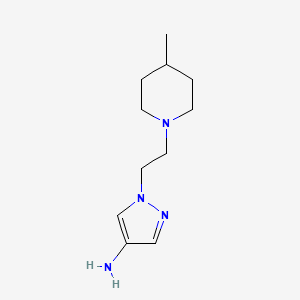

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine

Description

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine (CAS: 1018126-85-6) is a pyrazole derivative featuring a 4-methylpiperidine moiety linked via an ethyl group to the pyrazole ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their versatility in modulating biological targets . The compound was listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-[2-(4-methylpiperidin-1-yl)ethyl]pyrazol-4-amine |

InChI |

InChI=1S/C11H20N4/c1-10-2-4-14(5-3-10)6-7-15-9-11(12)8-13-15/h8-10H,2-7,12H2,1H3 |

InChI Key |

ZBVNXEQGTJZRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CCN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .

Chemical Reactions Analysis

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure comprises:

- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Ethyl linker : Connects the pyrazole to the piperidine ring.

- 4-Methylpiperidine : A six-membered nitrogen heterocycle with a methyl group at the 4-position, influencing lipophilicity and steric bulk.

Comparison Table: Structural Analogs

Analysis of Substituent Effects

- Piperidine Substitution: The 4-methyl group in the target compound increases lipophilicity compared to unsubstituted piperidine analogs (e.g., 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine) . This may enhance membrane permeability but reduce solubility.

Linker Modifications :

- The ethyl linker balances flexibility and rigidity, whereas longer or branched linkers (e.g., propyl) could sterically hinder target engagement.

Pyrazole Modifications :

- Substitutions at the pyrazole 3- or 5-positions (e.g., trifluoromethyl groups in ) enhance electronic effects and binding affinity , but such variants are absent in the target compound.

Biological Activity

1-(2-(4-Methylpiperidin-1-yl)ethyl)-1H-pyrazol-4-amine is a synthetic compound notable for its unique pyrazole structure, which features a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The following sections detail its biological activity, including synthesis methods, interaction studies, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.30 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various pharmacological properties, including:

- Antitumor Activity : Similar pyrazole derivatives have shown efficacy against multiple cancer types, including lung, breast, and colorectal cancers. The presence of the piperidine ring may enhance its binding affinity to cancer-related targets .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Antimicrobial Effects : Some related compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, typically involving the condensation of appropriate precursors under controlled conditions. Detailed synthetic pathways are essential for optimizing yield and purity.

Interaction Studies

Research on the interaction of this compound with biological targets focuses on:

- Binding Affinity : Studies assess how well the compound binds to specific receptors or enzymes associated with disease processes.

- Mechanism of Action : Understanding how the compound exerts its effects at the molecular level is crucial for developing therapeutic applications.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound. Below is a table summarizing some related compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(tert-butyl)-1H-pyrazol-4-amine | 97421-13-1 | 0.96 |

| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | 947763-34-0 | 0.81 |

| 2-(4-Amino-1H-pyrazol-1-yl)ethanol | 948571-47-9 | 0.81 |

| 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amines | 1201935-36-5 | 0.81 |

| 1-Isopropyl-1H-pyrazol-4-amines | 97421-16-4 | 0.81 |

The unique combination of the pyrazole core and piperidine substituent in this compound may confer distinct pharmacological properties that enhance selectivity and efficacy compared to other pyrazole derivatives .

Case Studies and Research Findings

Recent studies have focused on the development of new curcumin analogues fused with pyrazole structures, demonstrating significant antitumor activity in vitro and in vivo against various cancer cell lines . Additionally, research highlights the importance of structure–activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.